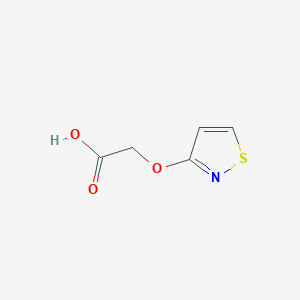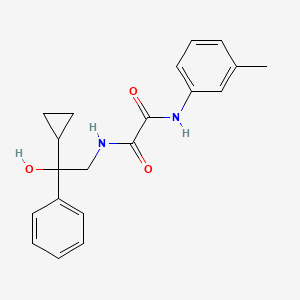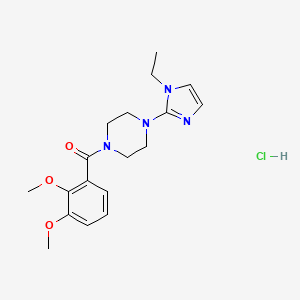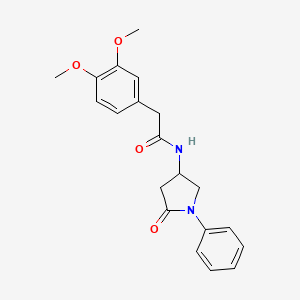
2-(1,2-Thiazol-3-yloxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-Thiazol-3-yloxy)acetic acid (TTA) is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. TTA is a thiazole derivative that has been shown to modulate various cellular pathways and has potential applications in the fields of pharmacology, biochemistry, and medicine. In
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Applications
A series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and evaluated for their antimicrobial activities against several strains of microbes, demonstrating significant activity (Noolvi, Patel, Kamboj, & Cameotra, 2016). This research underscores the utility of thiazolyl derivatives in the development of new antimicrobial agents.
Crystal Structure and Molecular Interaction Studies
The crystal structure of febuxostat–acetic acid was analyzed to understand the molecular interactions and supramolecular chains forming in the crystal. This study provides insights into the structural characteristics of thiazole-containing compounds and their interactions with acetic acid (Wu, Hu, Gu, & Tang, 2015).
Complex Formation with Metals
Research into the complex formation properties of novel water-soluble thiazolyloximes, including 2-(4-methylthiazol-2-yl)-2-(hydroxyimino)acetic acid, with Cu2+ and Ni2+, provides valuable data on their metal-binding abilities. Such studies are crucial for developing metal ion sensors and understanding the coordination chemistry of thiazole derivatives (Mokhir, Gumienna-Kontecka, Świątek-Kozłowska, Petkova, Fritsky, Jerzykiewicz, Kapshuk, & Sliva, 2002).
Pharmaceutical Compound Degradation Study
A detailed study on the photo-degradation behavior of a pharmaceutical compound featuring a thiazole structure was conducted. This research is pivotal for understanding the stability and shelf life of thiazole-containing pharmaceuticals, illustrating how specific structural elements can influence the degradation pathways under photo-irradiation conditions (Wu, Hong, & Vogt, 2007).
Synthesis and Biological Activity
The synthesis of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives incorporating thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties was explored. These derivatives exhibited antibacterial activity against Gram-positive bacterial strains, contributing to the field of antibacterial drug development (Trotsko, Kosikowska, Paneth, Wujec, & Malm, 2018).
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole compounds can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole compounds have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The chemical properties of thiazole compounds, such as their solubility and reactivity, can be influenced by environmental conditions .
Análisis Bioquímico
Biochemical Properties
Thiazoles, including 2-(1,2-Thiazol-3-yloxy)acetic acid, have been found to interact with various enzymes, proteins, and other biomolecules . They have been reported to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Cellular Effects
Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines , suggesting that this compound may also influence cell function and cellular processes.
Molecular Mechanism
Thiazole derivatives have been reported to exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Metabolic Pathways
Thiazoles are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Propiedades
IUPAC Name |
2-(1,2-thiazol-3-yloxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S/c7-5(8)3-9-4-1-2-10-6-4/h1-2H,3H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSSFUAQFNUBSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSN=C1OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-6-yl)-3-butoxybenzamide](/img/structure/B2754385.png)

![N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2754387.png)


![1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2754393.png)
![3-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-fluorobenzenesulfonamide](/img/structure/B2754394.png)

![1-((3-chlorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2754400.png)


![6-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2754403.png)
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide](/img/structure/B2754404.png)
